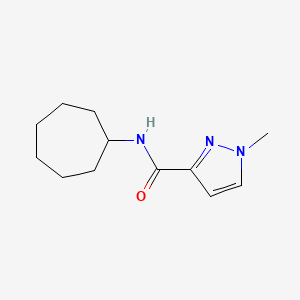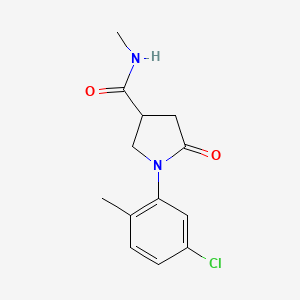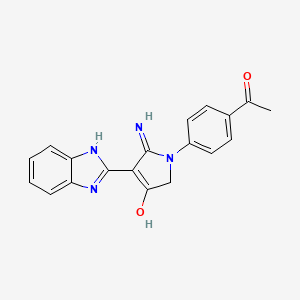
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide, commonly known as CIAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. CIAM belongs to the class of acrylamide derivatives and is primarily used as a research tool to understand the mechanism of action and physiological effects of various drugs.
Mecanismo De Acción
CIAM binds to the active site of enzymes, inhibiting their activity. It has been shown to bind to the peripheral anionic site of acetylcholinesterase and the catalytic site of carbonic anhydrase. CIAM also binds to the active site of butyrylcholinesterase, inhibiting its activity.
Biochemical and Physiological Effects:
CIAM has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. CIAM has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIAM has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it an excellent tool for investigating their mechanism of action. CIAM is also relatively stable and can be stored for extended periods without significant degradation. However, CIAM has some limitations for lab experiments. It is highly toxic and must be handled with care. CIAM is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
CIAM has several potential future directions in scientific research. It has shown promise as an anticancer agent and may be further investigated for this application. CIAM may also be used to investigate the mechanism of action of other drugs that interact with the enzymes it inhibits. Additionally, CIAM may be modified to improve its efficacy and reduce its toxicity for potential use in clinical settings.
In conclusion, CIAM is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It has been extensively used to investigate the mechanism of action and physiological effects of various drugs. CIAM has several advantages for lab experiments but also has some limitations. It has several potential future directions in scientific research, including its use as an anticancer agent and modification to reduce its toxicity for potential use in clinical settings.
Métodos De Síntesis
CIAM can be synthesized through a multistep reaction involving the condensation of 2-chlorobenzaldehyde and 4-iodo-2-methylaniline followed by the addition of acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
CIAM has been extensively used in scientific research to investigate the mechanism of action and physiological effects of various drugs. It has been reported to bind to the active site of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. CIAM has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO/c1-11-10-13(18)7-8-15(11)19-16(20)9-6-12-4-2-3-5-14(12)17/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNUSHYZZMNCJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)